physicochemical properties of "4-Amino-1-methylpiperidine-4-carboxylic acid"
physicochemical properties of "4-Amino-1-methylpiperidine-4-carboxylic acid"
An In-depth Technical Guide to 4-Amino-1-methylpiperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safe handling of 4-Amino-1-methylpiperidine-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use as a valuable building block in modern chemical research.
Molecular Identity and Physicochemical Profile
4-Amino-1-methylpiperidine-4-carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid. Its structure is characterized by a piperidine ring, which imparts significant conformational constraint compared to its acyclic counterparts. This rigidity is a highly desirable trait in medicinal chemistry for designing molecules with specific topologies to enhance binding affinity and selectivity for biological targets. The tertiary amine (N-methyl group) and the geminal amino and carboxylic acid groups at the C4 position make it a versatile scaffold for chemical elaboration.
Chemical Identifiers
A clear identification is critical for regulatory compliance, procurement, and literature tracking.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-1-methylpiperidine-4-carboxylic acid | [1] |
| CAS Number | 15580-66-2 | [1] |
| Molecular Formula | C₇H₁₄N₂O₂ | [1] |
| Canonical SMILES | CN1CCC(CC1)(C(=O)O)N | [1] |
| InChIKey | PRROBIIYGSUPNR-UHFFFAOYSA-N | [1] |
| PubChem CID | 272954 | [1] |
Physicochemical Properties
The compound's properties dictate its behavior in both chemical reactions and biological systems. The presence of acidic (carboxylic acid) and basic (primary and tertiary amines) functional groups suggests zwitterionic character and pH-dependent solubility.
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Predicted pKa | 2.15 ± 0.20 (acidic), 9.92 ± 0.20 (basic) | [2][3] |
| Predicted XLogP3 | -3.0 | [1] |
| Appearance | White to off-white powder/solid | [3] |
| Solubility | Soluble in methanol. Water solubility is expected to be pH-dependent. | [3] |
Synthesis and Characterization
The most direct and established method for synthesizing α-amino acids from a ketone precursor is the Strecker synthesis.[4][5] This three-component reaction provides an efficient route to 4-Amino-1-methylpiperidine-4-carboxylic acid starting from the readily available 1-methyl-4-piperidone.
Synthetic Pathway: The Strecker Synthesis
The causality of this pathway lies in its efficiency. It constructs the core α-amino acid structure in two primary stages: aminonitrile formation and subsequent hydrolysis.
-
Iminium Ion Formation: The reaction initiates with the condensation of the ketone (1-methyl-4-piperidone) and a source of ammonia (e.g., ammonium chloride). Ammonium chloride serves a dual role: it provides ammonia (NH₃) and its mild acidity catalyzes the dehydration of the intermediate hemiaminal to form a reactive iminium ion.[4][6]
-
Cyanide Addition: A nucleophilic cyanide source (e.g., potassium cyanide) attacks the electrophilic iminium ion, forming the stable α-aminonitrile intermediate.[7][8] Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Contact with acid liberates lethal hydrogen cyanide gas.[9]
-
Nitrile Hydrolysis: The final step involves the harsh acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the target amino acid, typically as a hydrochloride salt.[6]
Caption: Strecker synthesis pathway for the target molecule.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.
Objective: To synthesize 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride.
Materials:
-
1-Methyl-4-piperidone
-
Potassium cyanide (KCN) - ACUTE TOXIN
-
Ammonium chloride (NH₄Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Diethyl ether
Procedure:
-
Aminonitrile Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve ammonium chloride (1.2 eq.) in deionized water.
-
Add 1-methyl-4-piperidone (1.0 eq.) to the solution, followed by methanol to ensure homogeneity.
-
In a separate flask, dissolve potassium cyanide (1.1 eq.) in a minimum amount of deionized water. CRITICAL: Handle KCN with extreme care in a fume hood.
-
Cool the ketone/ammonium chloride solution to 0-5 °C in an ice bath. Slowly add the KCN solution dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a precipitate or a change in color may be observed.
-
Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
-
Isolation of Aminonitrile (Optional Intermediate Step):
-
Extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
-
Nitrile Hydrolysis:
-
Add the crude α-aminonitrile to concentrated hydrochloric acid (a 6M solution is common).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. CAUTION: This step should be performed in a well-ventilated fume hood as gases may evolve.
-
Validation: Monitor the reaction by LC-MS. The disappearance of the aminonitrile intermediate and the appearance of the product mass peak (m/z = 159.1 [M+H]⁺) indicates completion.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Concentrate the solution under reduced pressure to remove excess HCl and water, yielding a crude solid or viscous oil.
-
Triturate the crude product with a solvent in which the product is insoluble but impurities are soluble (e.g., cold isopropanol or acetone/diethyl ether).
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as the hydrochloride salt.
-
Analytical Characterization Workflow
Purity and structural confirmation are paramount. A standard workflow ensures the material meets the required specifications for subsequent research.
Caption: Post-synthesis workflow for purification and analysis.
-
¹H NMR: Expected signals would include diastereotopic protons of the piperidine ring, a singlet for the N-methyl group, and broad signals for the exchangeable amine and carboxylic acid protons.
-
¹³C NMR: Key signals would confirm the quaternary C4 carbon, the carbonyl carbon, the N-methyl carbon, and the distinct carbons of the piperidine ring.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show a clear molecular ion peak corresponding to the calculated exact mass ([M+H]⁺ ≈ 159.11).[1]
-
HPLC: Used to determine the purity of the final compound, typically aiming for >95% for use in biological assays.
Applications in Drug Discovery and Chemical Biology
The unique structural features of 4-Amino-1-methylpiperidine-4-carboxylic acid make it a valuable scaffold in medicinal chemistry. It serves as a key intermediate for constructing a wide array of bioactive molecules.[10]
-
Constrained Peptidomimetics: Incorporating this amino acid into a peptide sequence introduces a rigid kink. The α,α-disubstitution at the C4 position protects the adjacent peptide bonds from enzymatic degradation by exopeptidases and endopeptidases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.
-
Scaffold for Small Molecule Inhibitors: The bifunctional nature of the molecule allows for orthogonal chemical modifications. The amine can be acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters or amides. This flexibility is exploited in the synthesis of compound libraries for screening against enzyme and receptor targets.[11][12]
-
Improving Pharmacokinetic Properties: The piperidine ring is a common motif in CNS-active drugs. The N-methyl group and the polar amino and carboxyl groups can be used to modulate properties like solubility and cell permeability, potentially improving the overall drug-like characteristics of a lead compound.[11]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[13]
-
Eye Damage/Irritation: Causes serious eye irritation.[13]
Recommended Handling and Storage
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15] Avoid generating dust.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[14][15]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin thoroughly with soap and plenty of water.[14][17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][17]
-
If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[14]
References
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Compound Interest. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Amine. Retrieved from [Link]
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PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
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